molecular formula C25H23ClFN5O2 B2515695 5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326840-38-3

5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2515695
CAS RN: 1326840-38-3
M. Wt: 479.94
InChI Key: BHKDBIMLUKLIDD-UHFFFAOYSA-N
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Description

The compound “5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” is a complex organic molecule. Its International Chemical Identifier (InChI) is 1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 . The CAS registry number is 19794-93-5 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a pyrazolo[1,5-a]pyrazin-4-one core, with various substituents including a 2-chlorophenyl group, a 4-fluorophenyl group, and a piperazinyl group . Further structural analysis would require more specific data or computational modeling.

Scientific Research Applications

Antibacterial and Biofilm Inhibition

Compounds with structures incorporating elements such as piperazine and pyrazole rings have shown promising antibacterial efficacies and biofilm inhibition activities. For example, bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety demonstrated significant in vitro antibacterial and cytotoxic activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds, particularly one identified as 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, showed better biofilm inhibition activities compared to the reference antibiotic Ciprofloxacin, indicating their potential as novel antibacterial agents and biofilm inhibitors (Ahmed E. M. Mekky, S. Sanad, 2020).

Antimicrobial and Antitumor Activities

Other studies focused on synthesizing new derivatives with pyrazolyl-oxopropyl-quinazolin-4(3H)-one frameworks, reporting significant biological activity. For instance, compounds derived from microwave synthesis exhibited noteworthy antimicrobial activities. This underscores the potential of such chemical frameworks in developing new antimicrobial agents (J. Raval, K. Desai, K. R. Desai, 2012).

Anticancer Activity

Additionally, novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for their antitumor activities. Certain compounds in this category displayed potent cytotoxicity against various tumor cell lines, indicating their utility as potential anticancer agents. This suggests that modifications of the core structure you're interested in could lead to promising anticancer therapies (H. Naito et al., 2005).

properties

IUPAC Name

5-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClFN5O2/c26-20-3-1-2-4-22(20)29-11-13-30(14-12-29)24(33)9-10-31-15-16-32-23(25(31)34)17-21(28-32)18-5-7-19(27)8-6-18/h1-8,15-16,21,23,28H,9-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYIEGBLLYVSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

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